molecular formula C12H16N2O3 B2718119 1-(4-Methoxy-2-nitrophenyl)piperidine CAS No. 32117-02-5

1-(4-Methoxy-2-nitrophenyl)piperidine

Cat. No. B2718119
CAS RN: 32117-02-5
M. Wt: 236.271
InChI Key: OHWSYSZNEZOCDL-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-2-nitrophenyl)piperidine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-2-nitrophenyl)piperidine” can be represented by the formula C11H14N2O2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Kinetics and Mechanisms in Organic Reactions

  • Kinetics of Reactions with Alicyclic Amines : The kinetics and mechanisms of reactions involving compounds similar to 1-(4-Methoxy-2-nitrophenyl)piperidine, such as 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with secondary alicyclic amines, were studied. This research provides insights into reaction rates and proposed mechanisms in organic chemistry (Castro et al., 2001).

Photochemistry and Photophysics

  • Photochemical Reactions : In a study, the "abnormal" photochemical cleavage of 4-nitrophenyl piperidinoalkyl ethers was investigated to understand the dynamic behavior of photoexcited nitrophenyl alkyl ethers in the presence of tertiary amines. This kind of research aids in understanding the photochemical properties of similar compounds (González-Blanco et al., 1997).

Synthesis and Characterization

  • Synthesis and Characterization of Piperidine Derivatives : Research on the synthesis and antimicrobial screening of piperidine derivatives, including compounds related to 1-(4-Methoxy-2-nitrophenyl)piperidine, was conducted. This provides valuable information on the structural elucidation and potential applications of these compounds (Saify & Vaid, 1998).

  • Development of Novel Nitroxyl Radicals : Studies involving the development of nitroxyl radicals with piperidine structures, aimed at enhancing their reactivity and stability, are relevant. This research is critical in understanding the applications of these radicals in various fields such as antioxidants and contrast agents (Kinoshita et al., 2009).

Drug Discovery and Pharmacology

  • Research in Drug Discovery : Research on the synthesis and pharmacological activity of compounds structurally related to 1-(4-Methoxy-2-nitrophenyl)piperidine, such as stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, contributes to drug discovery, particularly in understanding the impact of stereochemistry on pharmacological activity (Muto et al., 1988).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the future, more research will likely be conducted to explore the potential applications of “1-(4-Methoxy-2-nitrophenyl)piperidine” and similar compounds in the field of drug discovery .

properties

IUPAC Name

1-(4-methoxy-2-nitrophenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWSYSZNEZOCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-2-nitrophenyl)piperidine

Citations

For This Compound
1
Citations
C Mudithanapelli, M Kim - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
Metal-free consecutive C(sp2)–X (X = Cl, Br, S, N) bond formations of N-aryl amines (cyclic, fused, carbamate, and aminium radicals) were achieved under mild conditions using [bis(…
Number of citations: 11 pubs.rsc.org

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